Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation, a well-established method for preparing such scaffolds . Its structure features a benzyloxy-ethoxy-substituted phenyl ring at the C4 position, a methyl group at C6, and a thioxo (S) moiety at C2. DHPMs are pharmacologically significant, with activities ranging from enzyme inhibition to anticancer effects .
Properties
IUPAC Name |
ethyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-4-27-19-13-17(11-12-18(19)29-14-16-9-7-6-8-10-16)21-20(22(26)28-5-2)15(3)24-23(30)25-21/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLQDPPFDSMRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several key steps:
Formation of the Pyrimidine Ring: : The pyrimidine ring is typically formed through a condensation reaction between an appropriate aldehyde and thiourea in the presence of a base, such as sodium ethoxide.
Introduction of the Ethyl Ester Group: : The ethyl ester functionality is introduced through esterification, involving the reaction of the carboxylic acid with ethanol under acidic conditions.
Attachment of the Benzyloxy and Ethoxy Groups: : These groups are incorporated via etherification reactions, often employing benzylic and ethoxy chloride derivatives in the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. Key considerations would include optimizing reaction conditions to increase yield and purity, as well as implementing robust purification techniques, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The presence of benzyloxy and ethoxy groups makes the compound susceptible to oxidation, potentially forming phenolic derivatives.
Reduction: : The thiocarbonyl group can be reduced to a corresponding thiol or hydrogenated to a more saturated form.
Substitution: : The ethoxy and benzyloxy groups can be substituted under nucleophilic conditions, leading to different ethers or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Sodium borohydride (NaBH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: : Nucleophiles like ammonia (NH3) or secondary amines in the presence of a base.
Major Products
The reactions typically yield a variety of products, including phenolic derivatives, thiols, or different ether/alcohol compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has significant potential in various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, useful in medicinal chemistry and materials science.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action is determined by its interactions with specific molecular targets, such as enzymes or receptors. Its unique structural features allow it to bind to active sites or undergo conformational changes that facilitate its biological or chemical effects. The ethyl, benzyloxy, and ethoxy groups play critical roles in determining its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents at C4 (aryl group) and C2 (thioxo vs. oxo). Below is a comparative analysis:

Key Observations:
Biological Activity
Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with several functional groups, including a benzyloxy group and an ethoxy group. Its molecular formula is , with a molecular weight of approximately 426.53 g/mol. The structural complexity suggests that it may interact with various biological targets, making it a candidate for further investigation in pharmacology.
2. Cytotoxicity Studies
In vitro cytotoxicity assessments against mouse fibroblast (3T3) cells revealed that several related compounds were non-cytotoxic at effective concentrations . This suggests that this compound may also exhibit a favorable safety profile in preliminary evaluations.
Molecular docking studies have been employed to elucidate how compounds similar to this compound interact with biological targets. These studies suggest that the compound could bind effectively to the active sites of enzymes involved in cancer progression and angiogenesis . Understanding these interactions is essential for optimizing the compound for therapeutic use.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-(benzyloxy)phenyl)acetate | Contains a benzyloxy group | Less diverse reactivity |
| Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine | Similar thioxo group | Potential anti-inflammatory properties |
| 4-Methoxy-3-methyl-N-(6-oxo-2-thioxo-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b']difuran | More complex structure | Investigated for specific anti-cancer properties |
The diversity in biological activities among these compounds highlights the unique potential of this compound as a lead compound for drug development.
Case Studies and Research Findings
In recent studies focusing on the pharmacological profiles of tetrahydropyrimidine derivatives:
- Inhibition Studies : Compounds were screened for their ability to inhibit TP activity. The best-performing compounds showed significant inhibition without cytotoxic effects on normal cells .
- Molecular Docking : The binding affinities and interaction patterns of these compounds were analyzed using computational methods to predict their efficacy as therapeutic agents .
Q & A
Q. Basic
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., disordered ethyl groups and flattened boat conformations in the tetrahydropyrimidine ring) .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., benzyloxy and ethoxy phenyl groups) .
- HPLC : Validates purity (>95%) and detects byproducts from incomplete cyclization .
How does the reaction mechanism proceed, and what intermediates are critical for successful cyclization?
Advanced
The Biginelli mechanism involves:
Knoevenagel condensation : Aldehyde and ethyl acetoacetate form a chalcone intermediate.
Nucleophilic attack : Thiourea attacks the chalcone, generating a β-enamine.
Cyclization : Acid catalysis promotes ring closure to the tetrahydropyrimidine.
Key intermediates include the chalcone and β-enamine; their stability under reflux conditions dictates yield . Disordered intermediates may form if reaction time or temperature is suboptimal .
How can synthetic protocols be adapted to introduce functional group diversity for structure-activity studies?
Q. Advanced
- Substituent variation : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic properties .
- Catalyst modulation : Transition metal catalysts (e.g., Cu(I)) enable C–S bond formation in thiazole-fused analogs .
- Solvent-free conditions : Reduce side reactions and improve green chemistry metrics .
What in vitro biological assays are suitable for preliminary activity screening of this compound?
Q. Advanced
- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to assess IC values .
- Anti-inflammatory : COX-2 inhibition assays via ELISA .
Note: Bioactivity is inferred from structurally similar dihydropyrimidinones, which show calcium channel blocking and antihypertensive effects .
How should researchers address contradictions in reported synthetic yields or biological activity data?
Q. Advanced
- Yield discrepancies : Re-evaluate catalyst purity (e.g., NHCl vs. HCl) and solvent drying methods .
- Bioactivity variability : Standardize assay conditions (e.g., cell line passage number, incubation time) .
- Structural confirmation : Cross-validate using XRD to rule out polymorphic forms .
What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?
Q. Advanced
- Pharmacophore mapping : Identify critical moieties (e.g., thioxo group for hydrogen bonding) via molecular docking .
- Analog synthesis : Compare bioactivity of derivatives with modified aryl or ester groups .
- QSAR modeling : Use logP and polar surface area to predict membrane permeability .
How can solubility and formulation challenges be mitigated for in vivo studies?
Q. Advanced
- Polymorph screening : Identify hydrate forms (e.g., monohydrate) to enhance aqueous solubility .
- Prodrug strategies : Convert the ethyl ester to a water-soluble salt (e.g., sodium carboxylate) .
- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles for targeted delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
